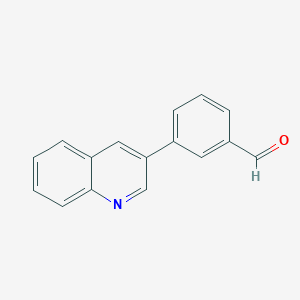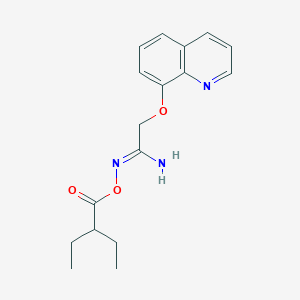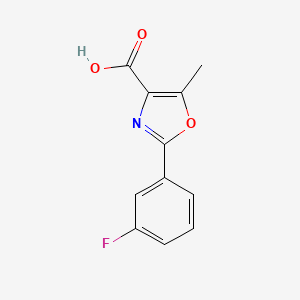![molecular formula C16H11N B12897390 Dibenzo[d,f]indole](/img/structure/B12897390.png)
Dibenzo[d,f]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[d,f]indole is a polycyclic aromatic compound that consists of an indole core fused with two benzene rings. This structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research. The compound’s stability and electronic characteristics are particularly noteworthy, contributing to its applications in organic electronics, photonics, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[d,f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition-metal-free synthesis, which employs a Smiles rearrangement. This method involves the reaction of 2-(1H-indol-2-yl)phenol with 1,2-dihalobenzenes or 2-halonitroarenes . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, often around 100°C, under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods: While industrial-scale production methods for this compound are less documented, they likely involve similar synthetic routes with optimizations for yield and purity. Large-scale synthesis would require careful control of reaction conditions and purification processes to ensure the compound meets the necessary specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzo[d,f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of this compound.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield dibenzoquinones, while substitution reactions can produce nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Dibenzo[d,f]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research into this compound derivatives explores their potential as therapeutic agents, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism by which dibenzo[d,f]indole and its derivatives exert their effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, interference with DNA replication, or disruption of cellular signaling processes.
Comparación Con Compuestos Similares
Carbazole: Another polycyclic aromatic compound with a similar structure but differing in the position of nitrogen atoms.
Indole: The core structure of dibenzo[d,f]indole, which lacks the additional fused benzene rings.
Dibenzofuran: Similar in structure but contains an oxygen atom instead of nitrogen.
Uniqueness: this compound’s unique combination of stability, electronic properties, and reactivity distinguishes it from these similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C16H11N |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
phenanthro[9,8a-b]pyrrole |
InChI |
InChI=1S/C16H11N/c1-2-6-13-12(5-1)11-15-16(9-10-17-15)8-4-3-7-14(13)16/h1-11H |
Clave InChI |
SXNHJLPLCXYSAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=NC=CC34C=CC=CC4=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)


![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)

![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

